molecular formula H3NNiO4 B078866 Nickel(II) nitrate hexahydrate CAS No. 13478-00-7

Nickel(II) nitrate hexahydrate

Cat. No.: B078866
CAS No.: 13478-00-7
M. Wt: 139.722 g/mol
InChI Key: QASNEOURHDSRRG-UHFFFAOYSA-N
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Description

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is a hydrated inorganic salt widely used in industrial and laboratory settings. Its molecular weight is 290.81 g/mol, and it appears as green crystalline solids with a melting point of 56°C and a density of 2.05 g/cm³ . The compound is highly soluble in water and ethanol, facilitating its use in synthesis, catalysis, and materials science. Key applications include:

  • Catalyst Preparation: As a precursor for nickel-based nanocatalysts in hydrogenation and oxidation reactions .
  • Electrode Materials: Synthesis of NiO nanoparticles for supercapacitors and battery electrodes .
  • Coordination Polymers: Formation of metal-organic frameworks (MOFs) with tailored electrochemical properties .

Safety: Classified as hazardous (Carc. 1A, Skin Sens. 1), it requires strict handling protocols, including gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) nitrate hexahydrate can be synthesized by reacting nickel oxide (NiO) with nitric acid (HNO₃) in the presence of water. The reaction is as follows: [ \text{NiO} + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Ni(NO}_3\text{)}_2·6\text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of nickel nitrate hexahydrate crystals .

Industrial Production Methods: In industrial settings, nickel nitrate hexahydrate is produced by dissolving nickel metal or nickel carbonate in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) nitrate hexahydrate undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent and can oxidize other substances.

    Reduction: It can be reduced to nickel metal or nickel oxide under specific conditions.

    Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Often involves reducing agents like hydrogen gas or carbon monoxide.

    Reduction: Typically requires high temperatures and reducing environments.

    Substitution: Involves ligands such as thiocyanate (SCN⁻) or pyridine (C₅H₅N).

Major Products Formed:

Scientific Research Applications

Catalytic Applications

Organic Synthesis:
Nickel(II) nitrate hexahydrate is utilized as a catalyst in organic synthesis processes. It facilitates various reactions due to its ability to form coordination complexes with organic substrates, enhancing reaction rates and selectivity .

Supported Catalysts:
It serves as a precursor for the synthesis of supported nickel catalysts. These catalysts are essential in chemical manufacturing processes, particularly in hydrogenation and oxidation reactions .

Case Study: Nickel Catalysts for Hydrogenation

A study demonstrated that nickel catalysts derived from this compound exhibited high activity in the hydrogenation of unsaturated hydrocarbons. The catalysts showed improved selectivity and stability compared to traditional methods, indicating their potential for industrial applications.

Electroplating

This compound is extensively used in electroplating processes to deposit nickel onto various substrates. The compound provides a source of nickel ions that contribute to the formation of a uniform and corrosion-resistant coating .

Data Table: Electroplating Characteristics

PropertyValue
Nickel Content20.1% Ni
SolubilityHighly soluble in water
ApplicationElectroplating

Textile Dyeing

In the textile industry, this compound acts as a mordant, enhancing the binding of dyes to fabrics. This application improves color fastness and vibrancy in dyed textiles .

Case Study: Mordanting Process

Research indicated that using this compound as a mordant resulted in significantly improved color retention in cotton fabrics dyed with reactive dyes. The study found that fabrics treated with this compound exhibited less fading compared to untreated samples.

Synthesis of Advanced Materials

This compound is employed as a precursor in the production of advanced materials, including nickel sulfide-reduced graphene oxide composites and nickel oxide nanocrystals. These materials have applications in energy storage and semiconductor industries .

Data Table: Material Properties

MaterialApplication
Nickel Sulfide-Reduced Graphene OxideEnergy storage devices
Nickel Oxide NanocrystalsSemiconductor applications

Battery Applications

In battery technology, this compound is used to improve the cycling stability and rate capability of lithium manganese oxide (Li₂MnO₃). This enhancement is crucial for developing efficient energy storage systems .

Case Study: Lithium Manganese Oxide Batteries

A comparative study on Li₂MnO₃ batteries showed that incorporating this compound during synthesis resulted in batteries with higher capacity retention over multiple charge-discharge cycles.

Mechanism of Action

The mechanism by which nickel nitrate hexahydrate exerts its effects involves the interaction of nickel ions (Ni²⁺) with various molecular targets. In catalysis, nickel ions facilitate the formation and breaking of chemical bonds, enhancing reaction rates. In biological systems, nickel ions can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Thermal Decomposition Behavior

Nickel(II) nitrate hexahydrate decomposes endothermically upon heating, forming NiO at ~350°C (623 K). Comparable nitrates exhibit distinct decomposition pathways:

Compound Decomposition Product Temperature (°C) Key Characteristics References
Ni(NO₃)₂·6H₂O NiO 350 Endothermic, multi-stage mass loss
Co(NO₃)₂·6H₂O CoO/Co₃O₄ 200–300 Faster decomposition than Ni analogue
Fe(NO₃)₃·9H₂O Fe₂O₃ 250 Lower decomposition temperature
Ca(NO₃)₂·4H₂O CaO 500–600 Higher thermal stability

Key Insight: Ni(NO₃)₂·6H₂O exhibits intermediate thermal stability between Fe and Co nitrates, making it suitable for high-temperature syntheses like NiO production .

Solubility and Reactivity

All hexahydrate nitrates are water-soluble, but differences in solubility in organic solvents and reactivity influence their applications:

Compound Solubility in Water (g/100 mL) Reactivity with Organic Ligands Applications
Ni(NO₃)₂·6H₂O 238 (20°C) Forms stable complexes with amines, pyridines Catalysts, MOFs
Co(NO₃)₂·6H₂O 134 (20°C) Similar to Ni but less stable in acidic media Battery cathodes, pigments
Cu(NO₃)₂·3H₂O 125 (20°C) Rapid hydrolysis in basic conditions Electroplating, catalysis

Key Insight : Ni nitrate's superior stability in hydrothermal conditions makes it preferable for MOF synthesis compared to Co and Cu analogues .

Electrochemical and Catalytic Performance

Nickel and cobalt nitrates are often used synergistically to enhance electrochemical performance:

Application Ni-Based Performance Co-Based Performance Ni-Co Composite Advantages
Supercapacitors Capacitance: 450 F/g Capacitance: 600 F/g 800 F/g due to redox synergy
Hydrogenation Catalysts Selectivity: 85–90% Selectivity: 70–80% Higher activity at lower temperatures

Key Insight : Ni-Co composites outperform individual metal nitrates in energy storage, attributed to enhanced electron transfer and surface area .

Toxicity and Regulatory Considerations

Compound Hazard Classification Key Risks Regulatory Status
Ni(NO₃)₂·6H₂O Carc. 1A, Skin Sens. 1 Carcinogenic, skin irritation Restricted in EU under REACH
Co(NO₃)₂·6H₂O Carc. 1B, Aquatic Acute 1 Mutagenic, aquatic toxicity Limited industrial use
Fe(NO₃)₃·9H₂O Ox. Sol. 2, Skin Irrit. 2 Oxidizing, less carcinogenic Widely used with fewer restrictions

Key Insight : Nickel nitrate’s stringent regulations necessitate safer alternatives like Fe nitrate in less critical applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing high-purity Nickel(II) nitrate hexahydrate in laboratory settings?

  • Methodological Answer : To synthesize high-purity this compound, dissolve nickel oxide (NiO) in concentrated nitric acid (HNO₃) under controlled heating (60–80°C). Filter the solution to remove insoluble impurities, then recrystallize by slow evaporation at room temperature. Purity is enhanced by using analytical-grade reagents (e.g., ≥99% NiO and HNO₃) and conducting post-synthesis characterization via inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities (e.g., Co, Cu) . For ultra-high purity (≥99.999%), employ ion-exchange chromatography to remove cationic contaminants .

Q. How does the hygroscopic nature of this compound affect experimental reproducibility?

  • Methodological Answer : The compound’s hygroscopicity can lead to inconsistent hydration states, altering stoichiometry in reactions. Store the reagent in a desiccator with anhydrous calcium chloride or silica gel. Prior to use, verify the mass loss via thermogravimetric analysis (TGA): the hexahydrate form decomposes at ~56.7°C, releasing water molecules. If decomposition exceeds 5%, discard the batch .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-approved N95 respirators if airborne dust is generated .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ gases) .
  • Waste Disposal : Neutralize waste with sodium carbonate (Na₂CO₃) to precipitate nickel hydroxide (Ni(OH)₂), which is less bioavailable. Confirm compliance with local regulations for nickel-containing waste .

Advanced Research Questions

Q. How can conflicting data on the catalytic performance of Ni(NO₃)₂·6H₂O-derived nanomaterials be resolved?

  • Methodological Answer : Contradictions often arise from variations in precursor decomposition kinetics. For example, calcination temperature impacts crystallinity and surface area of NiO catalysts. Use controlled thermal profiles (e.g., ramping at 5°C/min in air) and characterize intermediates with in situ X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis. Compare activity in standardized reactions (e.g., toluene oxidation) to isolate synthesis effects .

Q. What advanced techniques validate the structural integrity of Ni(NO₃)₂·6H₂O in coordination chemistry applications?

  • Methodological Answer :

  • Spectroscopy : Fourier-transform infrared (FTIR) identifies nitrate coordination modes (e.g., monodentate vs. bidentate). The hexahydrate exhibits characteristic O–H stretches (~3400 cm⁻¹) and nitrate asymmetric stretches (~1380 cm⁻¹) .
  • Single-Crystal XRD : Resolve the octahedral geometry of [Ni(H₂O)₆]²⁺ cations and nitrate counterions. Lattice parameters should match reference data (e.g., space group P2₁/c, a = 6.78 Å) .

Q. Why do discrepancies exist in reported decomposition pathways of Ni(NO₃)₂·6H₂O?

  • Methodological Answer : Decomposition mechanisms depend on atmospheric conditions. In air, the hexahydrate loses water at 56–200°C, forming anhydrous Ni(NO₃)₂, which further decomposes to NiO and NOₓ gases above 400°C. Under inert atmospheres, intermediate Ni₃(NO₃)₂(OH)₄ may form. Use coupled TGA-DSC-MS to track mass loss and gaseous byproducts, ensuring experimental conditions are explicitly documented .

Q. Key Research Recommendations

  • Experimental Design : Standardize hydration state verification (via TGA) and impurity profiling (ICP-MS) to mitigate batch-to-batch variability.
  • Data Reporting : Clearly document atmospheric conditions and thermal profiles in decomposition studies to resolve literature contradictions.
  • Safety Compliance : Adopt institutional protocols for nickel compound handling, aligning with OSHA PEL (0.1 mg/m³ for inhalable Ni) .

Properties

CAS No.

13478-00-7

Molecular Formula

H3NNiO4

Molecular Weight

139.722 g/mol

IUPAC Name

nickel;nitric acid;hydrate

InChI

InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2

InChI Key

QASNEOURHDSRRG-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2]

Canonical SMILES

[N+](=O)(O)[O-].O.[Ni]

Color/Form

GREEN CRYSTALS

density

2.05 at 68 °F (USCG, 1999)

Key on ui other cas no.

13138-45-9
14216-75-2

physical_description

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture.
Liquid

Pictograms

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard

Related CAS

13478-00-7 (hexahydrate)

solubility

3 G/100 ML HYDRAZINE AT 20 °C
7.5 WT% IN ETHYLENE GLYCOL AT 20 °C
48.5 WT% IN WATER AT 20 °C

Synonyms

nickel nitrate
nickel nitrate hexahydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With the object of obtaining active material particles comprising a plurality of metal oxide layers by using 3 or more reaction-deposition vessels connected in series and changing the composition and/or kind of metal salts in respective reaction-deposition stages, and as a specific example, a process for producing a composite oxide of a plurality of metal elements of 3-layer structure wherein the inner layer comprises nickel hydroxide containing manganese as solid solution, the layer of the outside thereof comprises nickel hydroxide containing aluminum as solid solution and the outermost layer (surface layer) comprises nickel hydroxide containing calcium as solid solution is described below. The production apparatus used was of the same structure as that shown in FIG. 4 comprising three reaction-deposition vessels 28, 29 and 30 connected in series, each having a volume of 5 l. First, a 2.2 mol/l aqueous nickel nitrate solution, 0.2 mol/l aqueous manganese nitrate solution and 4.8 mol/l aqueous ammonia solution were prepared. These solutions were simultaneously fed each at a rate of 0.5 ml/min into the reaction vessel 28 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring to effect rapid and uniform mixing, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles of nickel hydroxide containing manganese as solid solution grown to an average particle diameter of 12 μm was fed at an average rate of 2.0 ml/min into the reaction vessel 29. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous aluminum nitrate solution were fed each at an average rate of 0.5 ml/min into the reaction vessel 29 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.5±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles having an inner layer comprising nickel hydroxide containing manganese as solid solution and a surface layer comprising nickel hydroxide containing aluminum as solid solution, grown to an average particle diameter of 12.5 μm, was fed at an average rate of 3.5 ml/min into the reaction vessel 30. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous calcium nitrate solution were fed each at an average rate of 0.5 ml/min into the reaction vessel 30 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the reaction vessel was made to overflow from the upper part of the vessel to collect samples continually. The suspension thus obtained was centrifuged, the supernatant was replaced with deionized water, the resulting sediment was subjected to in-liquid classification to remove minute crystals of oxides comprising mainly Ni and containing Ca throughout the inside formed in the reaction vessel 30, and then washed with water and dried to obtain a powder with an average particle diameter of 12.7 μm.
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Synthesis routes and methods II

Procedure details

With the object of obtaining active material particles formed of a plurality of metal oxide layers by changing the kind of metal salts other than Ni salt in adjacent reaction-deposition stages, as a specific example, a process for producing oxides of a plurality of metal elements wherein the inner layer comprises nickel hydroxide containing manganese as solid solution and the surface layer comprises nickel hydroxide containing calcium as solid solution is described below. The reaction apparatus used was of the same structure as that shown in FIG. 2 comprising two reaction vessels 11 and 12 connected with each other, each having a volume of 5 l. First, a 2.2 mol/l aqueous nickel nitrate solution, 0.2 mol/l aqueous manganese nitrate solution and 4.8 mol/l aqueous ammonia solution were prepared. These solutions were simultaneously fed each at an average rate of 0.5 ml/min into the reaction vessel 11 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring to effect rapid and uniform mixing, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles of nickel hydroxide containing manganese as solid solution grown to an average particle diameter of 12 μm was fed at an average rate of 2.0 ml/min into the reaction vessel 12. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous calcium nitrate solution were fed each at an average rate of 0.5 ml/l into the reaction vessel 12 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable the suspension in the vessel was made to overflow from the upper part of the reaction vessel to collect samples continually. The suspension thus obtained was centrifuged, the supernatant was replace with deionized water, the resulting sediment was subjected to in-liquid classification to remove minute crystals of oxides comprising mainly Ni and containing Ca throughout the inside formed in the reaction vessel 12, and then washed with water and dried to obtain a powder with an average particle diameter of 12.5 μm.
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Synthesis routes and methods III

Procedure details

A nickel nitrate solution was prepared by dissolving 0.67 grams nickel nitrate hexahydrate in 10 grams deionized water. This solution was then added to 3 grams calcined MCM-41 and mixed well. The liquid was evaporated from the mixture at 60° C. for 18 hours. The nickel loading was 4.4 wt.%.
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nickel nitrate hexahydrate
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0.67 g
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10 g
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Synthesis routes and methods IV

Procedure details

1.441 g of nickel nitrate hexahydrate was added to a Bunsen beaker, deionized water was added to dissolve the nickel nitrate hexahydrate, a resulting solution was transferred to a 45 mL volumetric flask and calibrated to yield a nickel nitrate solution;
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nickel nitrate hexahydrate
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nickel nitrate hexahydrate
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Synthesis routes and methods V

Procedure details

First, lithium nitrate, nickel formate, and nickel nitrate were prepared as the compounds of metal elements constituting the lithium nickel complex oxide as the cathode active material for a lithium secondary battery, lithium formate,. Then, 1.0 mol of lithium formate or lithium nitrate and 1.0 mol of nickel nitrate or nickel nitrate were precisely weighed, placed in a vessel, and after adding thereto 4,950 ml of water and 50 ml of nitric acid having a concentration of 60% and a specific gravity of 1.38 or 4,900 ml of water and 100 ml of hydrogen peroxide or 5,000 ml of water only, the mixture was stirred to dissolve the salts. The nitric acid or hydrogen peroxide is a material generating oxygen at the spray pyrolysis, that is, an oxygen-generating material.
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100 mL
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lithium formate
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lithium nitrate
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